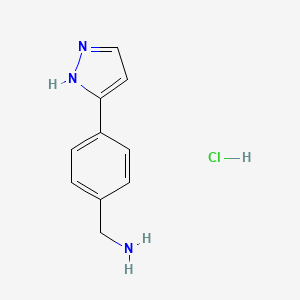

(4-(1H-Pyrazol-5-yl)phenyl)methanamine hydrochloride

Description

(4-(1H-Pyrazol-5-yl)phenyl)methanamine hydrochloride is a heterocyclic amine derivative featuring a pyrazole ring fused to a phenyl group, with a methanamine moiety and a hydrochloride counterion. This compound is of interest in medicinal chemistry due to the pyrazole scaffold’s prevalence in bioactive molecules, particularly in kinase inhibitors and central nervous system (CNS) agents.

Pyrazole-containing amines are often synthesized via cyclocondensation reactions or Suzuki-Miyaura coupling to introduce aromatic substituents. The hydrochloride salt form enhances solubility and stability, a common strategy in drug development.

Properties

IUPAC Name |

[4-(1H-pyrazol-5-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10;/h1-6H,7,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNUGJARRLWNAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CC=NN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

A widely cited method involves the reduction of 4-(1H-pyrazol-1-yl)benzonitrile to the primary amine using borane-THF, followed by hydrochloric acid quench to form the hydrochloride salt:

-

Substrate : 4-(Pyrazol-1-yl)benzonitrile (1.46 g, 8.63 mmol).

-

Reagent : 1M borane-THF complex (93 mL, 93 mmol).

-

Conditions : Reflux in THF for 16 hours.

-

Workup : Methanol (14 mL) added to decompose excess borane, followed by 6N HCl (265 mL) for hydrolysis.

-

Purification : Neutralization with NaOH (pH 11), extraction with CH₂Cl₂, and column chromatography (CHCl₃:MeOH:NH₄OH = 90:10:1).

Key Data

-

Purity : Confirmed via ¹H-NMR (δ 7.91–6.46 ppm for pyrazole protons, δ 3.91 ppm for –CH₂NH₂).

-

Advantages : High selectivity, minimal byproducts.

-

Limitations : Requires careful handling of borane and HCl.

Catalytic Hydrogenation with Palladium

Reaction Protocol

An alternative route employs hydrogenation of 4-(1H-pyrazol-1-yl)benzonitrile using palladium catalysts:

-

Substrate : 4-(1H-Pyrazol-1-yl)benzonitrile (15 g, 88.66 mmol).

-

Catalyst : 10% Pd/C (1 g) and Raney nickel (10 g).

-

Additive : LiOH (1 g, 41.75 mmol) in ethyl acetate (200 mL).

-

Conditions : H₂ atmosphere, 20°C, 16 hours.

-

Purification : Silica gel chromatography (1–10% CH₂Cl₂/MeOH).

Key Data

-

Advantages : Avoids hazardous borane reagents.

-

Limitations : Lower yield due to catalyst deactivation by nitrile groups.

Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones

Reaction Protocol

A scalable approach involves cyclocondensation to form the pyrazole core, followed by functionalization:

Key Data

-

Advantages : Tunable substituents on the pyrazole ring.

-

Limitations : Multi-step process requiring intermediate isolation.

Comparative Analysis of Methods

Optimization Strategies

Temperature Control

Solvent Selection

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (4-(1H-Pyrazol-5-yl)phenyl)methanamine hydrochloride can undergo oxidation reactions to form corresponding imines or oximes.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

Oxidation: Imines, oximes.

Reduction: Secondary amines, tertiary amines.

Substitution: Substituted amine derivatives.

Scientific Research Applications

Antimycobacterial Activity

Research has indicated that pyrazole derivatives, including (4-(1H-Pyrazol-5-yl)phenyl)methanamine hydrochloride, exhibit significant activity against Mycobacterium tuberculosis (M.tb). A study highlighted the synthesis of pyrazolo[1,5-a]pyrimidines that act as potent inhibitors of mycobacterial ATP synthase, a crucial enzyme for the survival of the bacteria. Compounds similar to (4-(1H-Pyrazol-5-yl)phenyl)methanamine have shown promising results in inhibiting M.tb growth in vitro, demonstrating their potential as anti-tubercular agents .

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic effects. Studies have reported that compounds containing pyrazole moieties can effectively inhibit cyclooxygenase enzymes (COX), which play a central role in the inflammatory process. The structure of this compound suggests it may also possess these beneficial properties, making it a candidate for developing new anti-inflammatory drugs .

Antitumor Activity

The compound has been investigated for its antitumor properties. Research indicates that pyrazole derivatives can inhibit various cancer cell lines through different mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For instance, studies on related compounds have shown that they can effectively target specific pathways involved in cancer progression .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of pyrazole derivatives. Some studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific structure of this compound may enhance its efficacy in this area .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of pyrazole derivatives and their biological activity is crucial for drug design. SAR studies have shown that modifications at various positions on the pyrazole ring can significantly influence their potency and selectivity against different biological targets. For example, substituents on the phenyl ring or variations in the amine group can alter binding affinity and therapeutic effectiveness .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of (4-(1H-Pyrazol-5-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula.

Key Comparisons:

Positional Isomerism : The target compound differs from 1-[4-(1H-Pyrazol-1-yl)phenyl]methanamine hydrochloride in pyrazole ring substitution (5- vs. 1-position). This alters electronic distribution and hydrogen-bonding capacity, impacting receptor binding.

Heterocycle Core: Pyrazole vs. Oxadiazole: Replacing pyrazole with oxadiazole (e.g., {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride ) reduces aromaticity but enhances metabolic stability due to oxadiazole’s resistance to oxidative degradation.

3,5-Dimethoxyphenyl in provides steric bulk and electron-donating groups, likely influencing PDE4 inhibition potency.

Spectroscopic Signatures: The target compound’s 13C NMR is expected to show aryl carbons near δ 140–160 ppm (similar to ) and aliphatic -CH2NH2 near δ 40–60 ppm. Methanol-d4 or DMSO-d6 are typical solvents for such measurements.

Biological Relevance :

- Pyrazole derivatives (e.g., ) are frequently explored as kinase or PDE4 inhibitors. The target compound’s lack of bulky substituents may favor CNS activity due to reduced molecular weight.

Biological Activity

The compound (4-(1H-Pyrazol-5-yl)phenyl)methanamine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHClN

Molecular Weight: 217.68 g/mol

The structure features a phenyl group substituted with a pyrazole moiety, which is known for contributing to various biological activities. The hydrochloride salt form enhances solubility, making it suitable for biological assays.

Anticancer Activity

Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Colorectal Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to disrupt bacterial cell membranes and inhibit essential enzymes, leading to bacterial cell death. Notably, studies have reported that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against several phytopathogenic fungi .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.

- Cell Membrane Disruption: Its lipophilic nature allows it to penetrate cell membranes, disrupting cellular integrity.

- Apoptosis Induction: It may activate apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Study 1: Anticancer Evaluation

A study conducted on a series of pyrazole derivatives, including this compound, revealed potent activity against various cancer cell lines. The compound was shown to significantly reduce cell viability in MDA-MB-231 cells with an IC50 value of approximately 15 µM after 48 hours of treatment .

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains .

Data Tables

Q & A

How can the identity of (4-(1H-Pyrazol-5-yl)phenyl)methanamine hydrochloride be confirmed using spectroscopic methods?

Level : Basic

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the pyrazole and benzylamine moieties. For example:

- Pyrazole protons (C-3/C-5) resonate as singlets or doublets (δ 6.5–7.5 ppm).

- Benzylamine protons (CHNH) appear as a triplet near δ 3.8–4.2 ppm.

- Mass Spectrometry (MS) : Use High-Resolution MS (HRMS) to verify the molecular ion peak at m/z 288.74 (matching the molecular weight of CHClNO) .

- Infrared (IR) Spectroscopy : Confirm N–H stretching (amine group) at ~3300 cm and pyrazole ring vibrations at ~1600 cm.

What synthetic protocols are recommended for preparing this compound?

Level : Basic

Methodological Answer :

A multi-step synthesis is typical:

Pyrazole Ring Formation : React 4-aminobenzaldehyde with hydrazine derivatives under acidic conditions to form the 1H-pyrazole ring.

Functionalization : Use phosphorus oxychloride (POCl) to activate intermediates, as seen in analogous cyclization reactions for pyrazole derivatives .

Hydrochloride Salt Formation : Treat the free base with HCl in ethanol.

Key Considerations :

- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Monitor reaction progress using TLC (R ~0.3–0.5 in ethyl acetate).

How can the crystal structure of this compound be resolved using X-ray diffraction?

Level : Advanced

Methodological Answer :

-

Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

-

Structure Solution : Apply direct methods via SHELXS for phase determination .

-

Refinement : Optimize parameters (thermal displacement, occupancy) using SHELXL .

-

Validation : Check for R-factor convergence (<5%) and residual electron density (<1 eÅ).

Example Workflow :Step Software/Tool Parameters Data Integration SAINT Frame scaling, absorption correction Structure Solution SHELXS Direct methods, Patterson maps Refinement SHELXL Least-squares minimization

How can electronic properties be analyzed to predict reactivity in pharmacological studies?

Level : Advanced

Methodological Answer :

- Wavefunction Analysis : Use Multiwfn to calculate:

- Frontier Molecular Orbitals (FMOs) : Compute HOMO-LUMO gaps (DFT/B3LYP/6-31G*) to assess charge-transfer potential.

Example Findings :- Pyrazole’s N-atoms show high ESP negativity (–40 kcal/mol), favoring hydrogen bonding with biological targets.

- HOMO-LUMO gap (~4.5 eV) suggests moderate reactivity for electrophilic interactions.

How should researchers address contradictions in reported biological activity data for this compound?

Level : Advanced

Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability .

- Dose-Response Analysis : Use Hill plots to compare EC values across studies.

- Structural Confirmation : Verify compound purity (HPLC ≥98%) and stereochemistry (Circular Dichroism, if applicable).

Case Study :- Discrepancies in IC values for kinase inhibition may arise from differences in ATP concentrations (1 mM vs. 10 µM).

What strategies optimize solubility and stability for in vitro assays?

Level : Basic

Methodological Answer :

-

Solubility Screening : Test solvents (DMSO, PBS, ethanol) at 10 mM stock concentrations.

-

Stability Protocols :

- Store lyophilized powder at –20°C (short-term) or –80°C (long-term) .

- Monitor degradation via LC-MS over 24–72 hours in assay buffers (pH 7.4).

Example Data :

Condition Solubility (mg/mL) Stability (t) PBS 0.5 48 hours DMSO 25 >1 month

How can computational docking elucidate interactions with biological targets?

Level : Advanced

Methodological Answer :

- Target Preparation : Retrieve protein structures from PDB (e.g., 4HJS for kinase targets).

- Docking Software : Use AutoDock Vina or Schrödinger Glide.

- Pose Validation : Compare binding modes with co-crystallized ligands (RMSD <2.0 Å).

Key Observations :- The benzylamine group forms salt bridges with Asp381 (kinase hinge region).

- Pyrazole interacts via π-π stacking with Phe654.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.